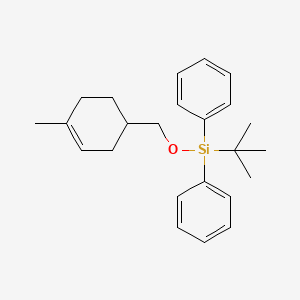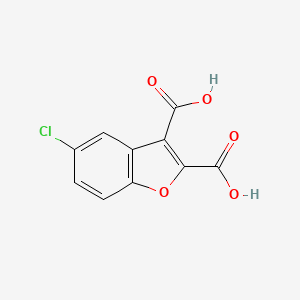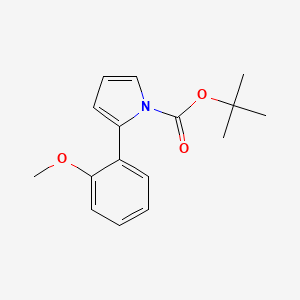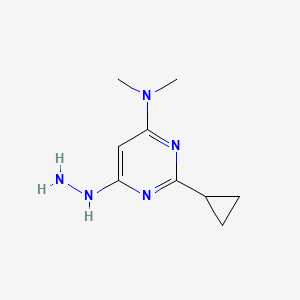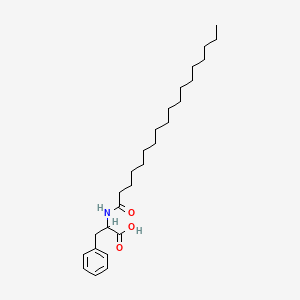
2-(Octadecanoylamino)-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Octadecanoylamino)-3-phenylpropanoic acid is a synthetic organic compound that belongs to the class of fatty acid derivatives It is characterized by a long aliphatic chain (octadecanoyl group) attached to an amide linkage, which is further connected to a phenylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecanoylamino)-3-phenylpropanoic acid typically involves the following steps:
Amidation Reaction: The initial step involves the reaction of octadecanoic acid (stearic acid) with an amine to form an amide. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Coupling Reaction: The resulting amide is then coupled with 3-phenylpropanoic acid using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.
化学反应分析
Types of Reactions
2-(Octadecanoylamino)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide linkage can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioamides.
科学研究应用
2-(Octadecanoylamino)-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers in cosmetic and pharmaceutical products.
作用机制
The mechanism of action of 2-(Octadecanoylamino)-3-phenylpropanoic acid is primarily related to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in disrupting lipid bilayers, enhancing the permeability of cell membranes, and facilitating the delivery of hydrophobic drugs. The compound may also interact with specific molecular targets, such as membrane proteins, to exert its effects.
相似化合物的比较
Similar Compounds
2-(Hexadecanoylamino)-3-phenylpropanoic acid: Similar structure with a shorter aliphatic chain (hexadecanoyl group).
2-(Octadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure with a hydroxyl group on the phenyl ring.
Uniqueness
2-(Octadecanoylamino)-3-phenylpropanoic acid is unique due to its specific combination of a long aliphatic chain and a phenylpropanoic acid moiety. This combination imparts distinct amphiphilic properties, making it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments. Its structural features also allow for versatile chemical modifications, enhancing its utility in various research and industrial applications.
属性
分子式 |
C27H45NO3 |
|---|---|
分子量 |
431.7 g/mol |
IUPAC 名称 |
2-(octadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h16-18,20-21,25H,2-15,19,22-23H2,1H3,(H,28,29)(H,30,31) |
InChI 键 |
PHZQULSGYVCYNC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



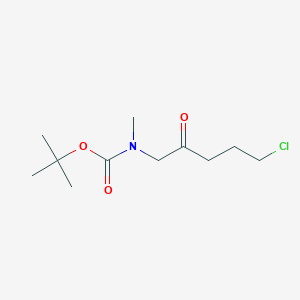
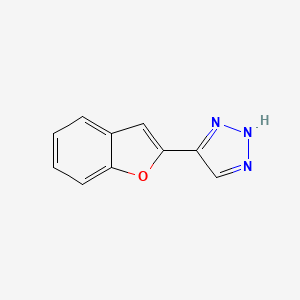
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)

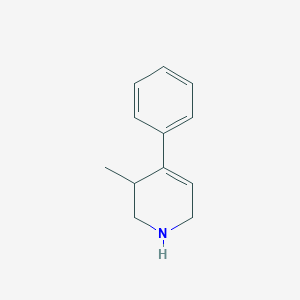
![N-{[2-Chloro-5-(2-methoxyethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13888689.png)
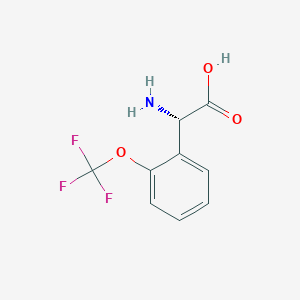
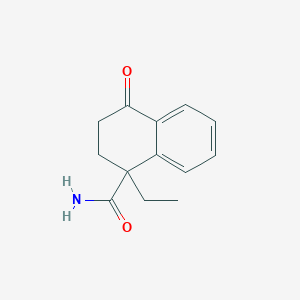
![N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide](/img/structure/B13888707.png)
